Positional Isomerism: 7- vs. 6-Carboxylate
The target compound features a carboxylate moiety at the 7-position of the indolizine core. Its positional isomer, 4-Methoxyphenethyl indolizine-6-carboxylate (CAS 59228-50-1), has the same molecular formula (C18H17NO3) but the carboxylate group is at the 6-position. This structural difference is known to influence molecular geometry and electronic distribution, which can affect target binding, although no direct head-to-head biological comparison data for these specific molecules was located.
| Evidence Dimension | Molecular Structure & Substitution Position |
|---|---|
| Target Compound Data | Carboxylate substitution at the 7-position (CAS 59195-42-5). IUPAC Name: 2-(4-methoxyphenyl)ethyl indolizine-7-carboxylate |
| Comparator Or Baseline | 4-Methoxyphenethyl indolizine-6-carboxylate (CAS 59228-50-1). IUPAC Name: 2-(4-methoxyphenyl)ethyl indolizine-6-carboxylate |
| Quantified Difference | Qualitative difference in substitution pattern. Both share same molecular weight (295.3 g/mol) and formula . |
| Conditions | Not applicable |
Why This Matters
This distinction is critical for SAR studies, where the precise location of functional groups dictates biological activity and binding interactions.
